Preremirol

CAS No.:

Cat. No.: VC1885173

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18O4 |

|---|---|

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]ethanone |

| Standard InChI | InChI=1S/C14H18O4/c1-8(2)5-6-10-11(16)7-12(18-4)13(9(3)15)14(10)17/h5,7,16-17H,6H2,1-4H3 |

| Standard InChI Key | KASLWEHUDINBOP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)O)C |

Introduction

Chemical Identity and Properties

Preremirol is a monomeric acylphloroglucinol with a characteristic prenylation pattern commonly found in plant-derived natural products. The compound features a phloroglucinol core structure with specific substitution patterns that contribute to its chemical reactivity and potential biological functions.

Basic Information

Preremirol is classified as a prenylated acylphloroglucinol derivative with specific structural features that distinguish it from other related compounds. Table 1 summarizes the basic chemical identity parameters of Preremirol.

Table 1: Chemical Identity of Preremirol

| Parameter | Information |

|---|---|

| Chemical Name | 1-[2,4-dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl]ethanone |

| Synonyms | Acetophenone,2',4'-dihydroxy-6'-methoxy-3'-(3-methyl-2-butenyl)- (6CI,8CI); Ethanone, 1-[2,4-dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl]-(9CI) |

| CAS Number | 30403-01-1 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Standard InChI | InChI=1S/C14H18O4/c1-8(2)5-6-10-11(16)7-12(18-4)13(9(3)15)14(10)17/h5,7,16-17H,6H2,1-4H3 |

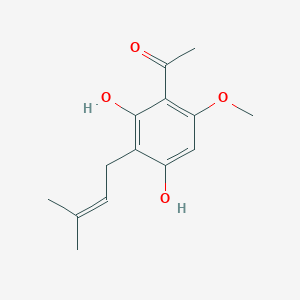

The chemical structure of Preremirol consists of a phloroglucinol core (a benzene ring with three hydroxyl groups, although two are retained in Preremirol) with an acetyl group, a methoxy group, and a prenyl (3-methylbut-2-enyl) side chain attached at specific positions .

Physical and Chemical Properties

The physical and chemical properties of Preremirol are characteristic of acylphloroglucinol derivatives. Although comprehensive experimental data on Preremirol specifically is limited in the literature, its properties can be inferred based on its structure and related compounds. Table 2 presents the known and predicted physical and chemical properties of Preremirol.

Table 2: Physical and Chemical Properties of Preremirol

| Property | Value |

|---|---|

| Physical State | Solid (predicted) |

| Color | Pale yellow to colorless (predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane; limited solubility in water (predicted) |

| Functional Groups | Hydroxyl, methoxy, ketone, alkene |

| Reactivity | Prone to oxidation; forms ethers, esters, and other derivatives through reactions at the hydroxyl groups |

Structural Features and Chemical Reactivity

Structural Analysis

Preremirol's structure contains several key features that define its chemical behavior and potential biological activity:

-

A phloroglucinol core with two free hydroxyl groups at positions 2 and 4

-

A methoxy group at position 6

-

An acetyl group attached to the aromatic ring

The presence of these functional groups creates a unique electronic distribution in the molecule, influencing its chemical reactivity. The hydroxyl groups can participate in hydrogen bonding, while the prenyl side chain contributes lipophilicity to the molecule.

Reactivity Patterns

Like other acylphloroglucinols, Preremirol likely exhibits reactivity patterns including:

-

Electrophilic aromatic substitution reactions at unsubstituted positions of the aromatic ring

-

Oxidation of the prenyl side chain

-

Reactions involving the carbonyl group

-

Methylation, acetylation, or other derivatization of the hydroxyl groups

These reactivity patterns are important in both synthetic approaches to Preremirol and in understanding its potential metabolic pathways in biological systems.

Natural Occurrence and Biosynthesis

Related Compounds

Preremirol is structurally related to other naturally occurring acylphloroglucinols. Table 3 highlights some structurally similar compounds and their natural sources.

Table 3: Related Acylphloroglucinol Compounds

| Compound | Molecular Formula | Natural Source | Structural Similarity to Preremirol |

|---|---|---|---|

| Callisalignone A | C₁₄H₁₈O₄ | Callistemon species | Prenylated acylphloroglucinol with similar substitution pattern |

| Pulverulentone B | C₁₃H₁₆O₄ | Callistemon species | Prenylated acylphloroglucinol with hydroxyl and methoxy groups |

| Grandinol | C₁₃H₁₆O₄ | Eucalyptus species | Acylphloroglucinol with isovaleryl group instead of acetyl |

Recent studies have identified four acylphloroglucinols in Melaleuca alternifolia, including callisalignone A, pulverulentone B, 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-2-methylpropan-1-one, and 1-(2,6-dihydroxy-4-methoxyphenyl)-3-methylbutan-1-one, which are structurally related to Preremirol .

Synthesis Approaches

Reported Synthesis Methods

-

Friedel-Crafts Acylation: Using Lewis acids such as TiCl₄ or AlCl₃ to introduce acyl groups to the phloroglucinol core .

-

Prenylation Reactions: The prenyl side chain can be introduced through reactions with prenyl halides or alcohols under basic conditions .

-

Selective Methylation: Regioselective methylation can be achieved using dimethyl sulfate or other methylating agents with careful control of reaction conditions .

A potential synthetic pathway for Preremirol may involve:

-

Protection of two hydroxyl groups of phloroglucinol

-

Friedel-Crafts acylation to introduce the acetyl group

-

Prenylation at the desired position

-

Selective methylation

-

Deprotection to yield the final product

Biological Activities and Applications

Research Applications

Preremirol has been studied in the context of organic chemistry and natural product synthesis. The compound could potentially serve as:

-

A synthetic intermediate in the preparation of more complex natural products

-

A model compound for studying structure-activity relationships in acylphloroglucinols

-

A lead compound for developing novel bioactive molecules

Current Research Status and Future Directions

Research Status

Current research on Preremirol appears to be primarily focused on:

-

Characterization and structural elucidation

-

Development of efficient synthetic approaches

-

Investigation of its potential role as a synthetic intermediate

Future Research Directions

Future research on Preremirol could focus on:

-

Comprehensive evaluation of biological activities, particularly antimicrobial, anti-inflammatory, and antioxidant properties

-

Development of more efficient and scalable synthetic methods

-

Structure-activity relationship studies to identify the essential structural features for biological activity

-

Exploration of potential pharmaceutical applications based on its biological profile

-

Investigation of its natural occurrence and biosynthetic pathways in plants

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume